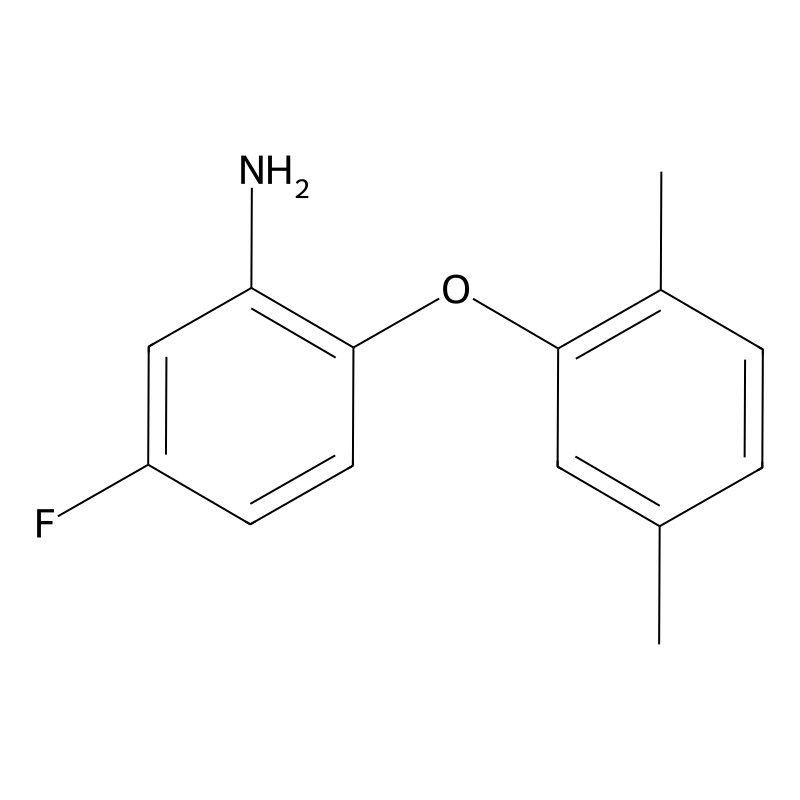

2-(2,5-Dimethylphenoxy)-5-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2,5-Dimethylphenoxy)-5-fluoroaniline is an organic compound characterized by the presence of a fluorine atom and a dimethylphenoxy group attached to an aniline structure. Its molecular formula is , and it features a complex arrangement that contributes to its unique properties. The compound is notable for its potential applications in pharmaceuticals and organic synthesis, owing to the reactivity imparted by the fluorine atom and the steric effects of the dimethyl groups.

The chemical behavior of 2-(2,5-Dimethylphenoxy)-5-fluoroaniline includes various types of reactions:

- Oxidation: This compound can be oxidized to yield quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert functional groups such as nitro groups to amines, utilizing reagents like lithium aluminum hydride or hydrogen gas with palladium catalysts.

- Substitution: The fluorine atom can be replaced through nucleophilic aromatic substitution, allowing for the introduction of other functional groups. Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed in these reactions.

These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for modification to achieve desired chemical properties.

Research into the biological activity of 2-(2,5-Dimethylphenoxy)-5-fluoroaniline suggests that it may interact with various molecular targets, potentially acting as a ligand for specific receptors or enzymes. This interaction could modulate their activity, influencing biological pathways such as signal transduction cascades. The presence of the fluorine atom is particularly noteworthy as it can enhance metabolic stability and bioavailability, making the compound a subject of interest in pharmacological studies.

The synthesis of 2-(2,5-Dimethylphenoxy)-5-fluoroaniline typically involves multi-step processes. One common method is through the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst. The steps generally include:

- Preparation of Starting Materials: This involves synthesizing or acquiring appropriate aryl halides and organoboron compounds.

- Coupling Reaction: The reaction conditions are optimized for yield and purity, often requiring specific temperatures and solvents.

- Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.

Industrial production may involve scaling up these methods while maintaining efficiency and minimizing costs.

2-(2,5-Dimethylphenoxy)-5-fluoroaniline has several applications across various fields:

- Pharmaceuticals: It serves as a precursor in drug development, particularly in creating compounds with enhanced biological activity.

- Organic Synthesis: The compound is utilized in synthesizing more complex organic molecules, contributing to advancements in materials science and chemistry.

- Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways.

Studies focusing on the interactions of 2-(2,5-Dimethylphenoxy)-5-fluoroaniline with biological systems have revealed its potential as an inhibitor or modulator of enzyme activity. Detailed investigations are necessary to elucidate its specific molecular targets and mechanisms of action. Such studies could pave the way for developing new therapeutic agents based on this compound.

Several compounds share structural similarities with 2-(2,5-Dimethylphenoxy)-5-fluoroaniline. These include:

- 4-(2,5-Dimethylphenoxy)-3-fluoroaniline: Similar structure but differs in the position of the fluorine atom.

- N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide: Contains an acetamide group instead of an amine, altering its reactivity profile.

- N-(5-Amino-2-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide: Features a chlorine atom instead of fluorine, which affects its biological activity and chemical properties.

Uniqueness

The uniqueness of 2-(2,5-Dimethylphenoxy)-5-fluoroaniline lies in its specific combination of functional groups and their positions on the aromatic rings. The fluorine atom enhances lipophilicity and stability compared to compounds with other halogens or functional groups. This distinction may lead to differences in pharmacokinetic properties and biological efficacy when compared to similar compounds.